molecular formula C6H13ClN2 B8563394 1,4-Diazabicyclo[2.2.2]octane, hydrochloride CAS No. 63872-66-2

1,4-Diazabicyclo[2.2.2]octane, hydrochloride

Cat. No. B8563394
CAS RN: 63872-66-2
M. Wt: 148.63 g/mol
InChI Key: JLBFLZFFGYGZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diazabicyclo[2.2.2]octane, hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2 and its molecular weight is 148.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Diazabicyclo[2.2.2]octane, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diazabicyclo[2.2.2]octane, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63872-66-2

Product Name

1,4-Diazabicyclo[2.2.2]octane, hydrochloride

Molecular Formula

C6H13ClN2

Molecular Weight

148.63 g/mol

IUPAC Name

1,4-diazabicyclo[2.2.2]octane;hydrochloride

InChI

InChI=1S/C6H12N2.ClH/c1-2-8-5-3-7(1)4-6-8;/h1-6H2;1H

InChI Key

JLBFLZFFGYGZGN-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN1CC2.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 100 ml of anhydrous tetrahydrofurane under argon at 0° C., 20.27 g (10 mmoles) of 4-styrenesulfonyl chloride CH2═CHC6H4SO2Cl (commercially available from Monomer-Polymer & Dajac Laboratories) were reacted with 14.91 g (10 mmoles) of trifluoromethane-sulfonamide CF3SO2NH2 and 22.44 g (20 mmoles) of (DABCO). After 2 hours at 0° C. and 48 hours at room temperature, the solution was filtered to remove the DABCO hydrochloride formed, and it was thereafter treated with 424 mg (10 mmoles) of anhydrous lithium chloride, which is stored and weighed in a glove box. Immediately, a precipitate of DABCO hydrochloride was formed and the reaction mixture was then again filtered after stirring for 6 hours. After evaporation and drying under vacuum, during 24 hours at room temperature, 31.16 g of the lithium salt of trifluoromethane-sulfonyl(4-styrenesulfonyl)imide were recovered which have a purity characterized by a proton and fluorine RMN higher than 97%.
Quantity
424 mg
Type
reactant
Reaction Step One
[Compound]
Name
4-styrenesulfonyl chloride CH2═CHC6H4SO2Cl
Quantity
20.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
trifluoromethane-sulfonamide CF3SO2NH2
Quantity
14.91 g
Type
reactant
Reaction Step Two
Name
Quantity
22.44 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 100 ml of anhydrous tetrahydrofurane under argon at 0° C., 20.27 g (100 mmoles) of 4-styrenesulfonyl chloride CH2═CHC6H4SO2Cl (commercially available from Monomer-Polymer & Dajac Laboratories), 10.42 g (100 mmoles) of malononitrile and 22.44 g (200 mmoles) of DABCO were reacted. After 2 hours at 0° C. and 48 hours at room temperature, the solution was filtered to remove the DABCO hydrochloride formed, and it was treated with 4.24 g of anhydrous lithium chloride (100 mmoles), stored and weighed in a glove box. There is immediately formed a precipitate of DABCO hydrochloride and the reaction mixture was then again filtered after stirring for 6 hours. After evaporation and drying under vacuum during 24 hours at room temperature, 31.16 g of the lithium salt of 4-styrenesulfonylmalononitrile were recovered, with a purity characterized by a proton and carbon RMN higher than 97%.
Quantity
4.24 g
Type
reactant
Reaction Step One
[Compound]
Name
4-styrenesulfonyl chloride CH2═CHC6H4SO2Cl
Quantity
20.27 g
Type
reactant
Reaction Step Two
Quantity
10.42 g
Type
reactant
Reaction Step Two
Name
Quantity
22.44 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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